(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride

Description

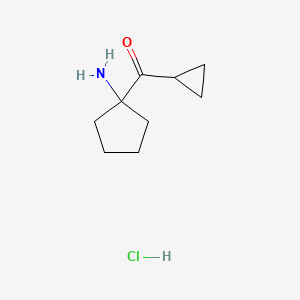

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is a bicyclic organic compound featuring a cyclopentylamine moiety linked to a cyclopropane ring via a ketone group. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally distinct due to its strained cyclopropane ring and primary amine group, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

(1-aminocyclopentyl)-cyclopropylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c10-9(5-1-2-6-9)8(11)7-3-4-7;/h7H,1-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDNLLJBXMGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350473-55-0 | |

| Record name | 1-cyclopropanecarbonylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further chemical transformations .

Industrial Production Methods

Industrial production methods for this compound may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development: The compound serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

- Analgesic Properties: Studies have indicated that derivatives of this compound may exhibit analgesic effects by modulating opioid receptors, making it a candidate for pain management therapies .

Biological Research

- Enzyme Interaction Studies: The unique structure allows researchers to study how cyclopropyl and cyclopentyl groups influence enzyme activity and receptor binding, providing insights into drug design.

- Therapeutic Applications: Potential applications include the treatment of inflammatory diseases and other conditions where modulation of specific cellular pathways is beneficial .

Case Study 1: Analgesic Activity

A study explored the analgesic potential of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride through in vivo models. Results demonstrated significant pain relief comparable to established analgesics, indicating its potential as a new therapeutic agent .

Case Study 2: Enzyme Inhibition

Research conducted on the compound's ability to inhibit specific enzymes involved in metabolic pathways revealed promising results. The compound showed selective inhibition, which could lead to the development of targeted therapies for metabolic disorders .

Mechanism of Action

The mechanism of action of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane Moieties

(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone Hydrochloride

- Structure : Contains a pyrrolidinyl ring (five-membered, nitrogen-containing) instead of a cyclopentylamine group.

- Key Differences: Amine Type: Secondary amine (pyrrolidinyl) vs. primary amine (cyclopentyl) in the target compound. Solubility: The pyrrolidinyl nitrogen may improve aqueous solubility due to hydrogen bonding, whereas the cyclopentylamine’s primary amine could enhance reactivity in alkylation or acylation reactions .

1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride

- Structure : Cyclopropane ring with hydroxymethyl and primary amine groups.

- Key Differences :

- Functional Group : Hydroxymethyl (-CH2OH) replaces the ketone (-CO-).

- Reactivity : The ketone in the target compound increases electrophilicity, making it prone to nucleophilic attacks (e.g., Grignard reactions). The hydroxymethyl group may participate in hydrogen bonding, improving solubility (melting point: 119°C vs. likely higher for the ketone derivative) .

- Synthesis : Hydroxymethyl derivatives often involve reduction steps (e.g., ketone to alcohol), whereas the target compound requires ketone preservation .

Cyclohexane and Cyclopentane Derivatives

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Structure : Cyclohexane ring with methyl ester and methylamine groups.

- Key Differences: Ring Size: Cyclohexane (six-membered) vs. cyclopentane (five-membered). Larger rings like cyclohexane adopt chair conformations, reducing steric strain but increasing flexibility. Functional Group: Ester (-COOCH3) vs. ketone (-CO-). Esters are less reactive toward nucleophiles but may undergo hydrolysis more readily . Amine Type: Tertiary amine (methylamino) vs. primary amine, affecting basicity and salt formation.

1-Aminocyclopentanecarboxylic Acid Hydrochloride

- Structure : Cyclopentane ring with carboxylic acid and primary amine groups.

- Key Differences: Acid-Base Properties: Carboxylic acid (pKa ~2-3) vs. ketone (non-acidic). The target compound’s amine (pKa ~9-10) dominates its ionization state in physiological conditions. Applications: Carboxylic acids are common in peptide synthesis, whereas ketones are intermediates in organic reactions .

Pharmacologically Relevant Analogues

Memantine Hydrochloride

- Structure : Adamantane backbone with primary amine.

- Key Differences :

Dosulepin Hydrochloride

- Structure : Tricyclic dibenzothiepine system with a tertiary amine.

- Key Differences: Conjugation: Dosulepin’s extended π-system enables interactions with serotonin/norepinephrine transporters, unlike the non-aromatic target compound. Amine Basicity: Tertiary amines (e.g., dosulepin) have lower basicity than primary amines, affecting salt formation and bioavailability .

Comparative Data Table

Research Findings and Implications

- Reactivity : The target compound’s ketone group makes it a versatile electrophile in organic synthesis, unlike ester or hydroxymethyl derivatives.

- Solubility : Primary amines (target compound) generally exhibit better solubility in acidic conditions compared to tertiary amines (e.g., dosulepin) .

- Biological Activity : Structural rigidity from the cyclopropane ring may mimic aromatic systems in receptor binding, though further studies are needed.

Note: Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural and functional group analysis.

Biological Activity

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopentyl and cyclopropyl moiety, which are known to influence its interaction with biological targets. The presence of an amino group enhances its solubility and biological activity.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes in the body. Notably, it has been shown to bind to opioid receptors, potentially modulating their activity and leading to analgesic effects. The structural characteristics of the compound may enhance its binding affinity and selectivity for these receptors, which is crucial for its therapeutic efficacy.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Analgesic Effects | Modulates opioid receptor activity, providing pain relief. |

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines. |

| Enzyme Inhibition | Investigated as a potential inhibitor for specific enzymes involved in cancer metabolism. |

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against different cancer cell lines. For instance, compounds similar to this have demonstrated significant cytotoxicity against leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Enzyme Interaction Studies

Research has also focused on the compound's role as an enzyme inhibitor. It has been suggested that this compound may inhibit enzymes involved in tumor growth, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .

Summary of Findings

- Analgesic Properties : The compound shows promise in pain management through opioid receptor modulation.

- Anticancer Potential : Significant cytotoxicity observed in leukemia cell lines suggests potential as an anticancer agent.

- Enzyme Inhibition : Potential to inhibit NAMPT could provide therapeutic avenues for cancer treatment.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.